10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one
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Overview
Description
10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one is a chemical compound with a unique structure that includes a hydroxymethyl group attached to a hexahydrothiecinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one typically involves the hydroxymethylation of a precursor compound. One common method involves the reaction of formaldehyde with an active C-H bond in the presence of a catalyst . The reaction conditions often include the use of a base to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes, where formaldehyde is reacted with the precursor compound under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different core structure.
Hydroxymethylphosphine: Contains a hydroxymethyl group attached to a phosphorus atom.
Uniqueness
10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one is unique due to its specific ring structure and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89908-65-6 |
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Molecular Formula |
C10H16O2S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2,3,4,5,8,9-hexahydrothiecin-10-one |
InChI |
InChI=1S/C10H16O2S/c11-8-9-6-4-2-1-3-5-7-10(12)13-9/h1,3,9,11H,2,4-8H2 |
InChI Key |
ZYBGRIRKOTYGFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(=O)SC(C1)CO |
Origin of Product |
United States |
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